2-(Azetidin-1-yl)propan-1-amine chemical properties
2-(Azetidin-1-yl)propan-1-amine chemical properties
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 2-(Azetidin-1-yl)propan-1-amine
Abstract
The azetidine moiety is a cornerstone of modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic and physicochemical properties to bioactive molecules.[1] This four-membered nitrogen-containing heterocycle, while strained, offers a stable and conformationally rigid scaffold that has been successfully incorporated into numerous approved drugs.[1][2] This guide provides a comprehensive technical overview of 2-(Azetidin-1-yl)propan-1-amine, a bifunctional molecule featuring both a primary amine and a tertiary amine integrated within the azetidine ring. We will explore its inferred chemical properties, propose robust synthetic pathways, and discuss its potential applications in drug discovery and development. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique attributes of the azetidine scaffold.
The Azetidine Scaffold: A Privileged Motif in Drug Discovery
Azetidines have emerged as "privileged scaffolds" in medicinal chemistry due to their unique combination of properties.[3] The inherent ring strain of approximately 25.4 kcal/mol makes them more reactive than their five-membered pyrrolidine counterparts, yet significantly more stable and easier to handle than the highly strained three-membered aziridines.[4] This balance of stability and reactivity, coupled with their three-dimensional character, allows for the fine-tuning of pharmacological properties.[3]
The incorporation of an azetidine ring into a drug candidate can lead to:
-
Improved Metabolic Stability: The compact and rigid structure can shield metabolically labile sites from enzymatic degradation.[1]
-
Enhanced Solubility: The polar nitrogen atom can improve aqueous solubility, a critical factor for bioavailability.[1]
-
Favorable Pharmacokinetics: The scaffold can positively influence absorption, distribution, metabolism, and excretion (ADME) profiles.[1]
-
Novel Chemical Space: Azetidines provide access to unique three-dimensional structures for exploring drug-target interactions.[5]
Several FDA-approved drugs, such as baricitinib (a Janus kinase inhibitor) and cobimetinib (a MEK inhibitor), feature an azetidine moiety, underscoring its therapeutic relevance.[1]
Physicochemical Properties of 2-(Azetidin-1-yl)propan-1-amine
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C₆H₁₄N₂ | Based on the chemical structure. |
| Molecular Weight | 114.19 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid | Similar small amines are typically liquids at room temperature.[6] |
| Boiling Point | Estimated 150-170 °C | Extrapolated from similar substituted amines. |
| Solubility | Soluble in water and polar organic solvents | The presence of two amine groups capable of hydrogen bonding suggests good solubility in polar media. |
| pKa (most basic) | ~10.5 (Primary Amine) | Primary amines generally exhibit pKa values in this range.[7] |
| pKa (less basic) | ~9.0 (Azetidine Nitrogen) | The tertiary amine within the azetidine ring is expected to be slightly less basic than the primary amine.[7] |
Proposed Synthetic Pathways
The synthesis of 2-(Azetidin-1-yl)propan-1-amine can be approached through several established methods for the alkylation of azetidine. A common and effective strategy involves the nucleophilic substitution of a suitable propylene-derived electrophile with azetidine.
Reductive Amination of an Azetidinyl Ketone
A robust and widely used method for the synthesis of amines is reductive amination. This approach would involve the reaction of a ketone precursor with an ammonia source, followed by reduction.
Experimental Protocol:
-
Synthesis of 1-(Azetidin-1-yl)propan-2-one: To a solution of azetidine in a suitable aprotic solvent (e.g., acetonitrile or THF), add 1-chloropropan-2-one and a non-nucleophilic base such as triethylamine or diisopropylethylamine. Stir the reaction mixture at room temperature until the starting materials are consumed (monitored by TLC or LC-MS).
-
Work-up and Purification: After the reaction is complete, the mixture is filtered to remove the amine salt, and the solvent is evaporated under reduced pressure. The crude product can be purified by column chromatography.
-
Reductive Amination: The purified 1-(azetidin-1-yl)propan-2-one is dissolved in a protic solvent like methanol or ethanol. An excess of an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) is added, followed by a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is stirred at room temperature.
-
Final Work-up and Isolation: The reaction is quenched by the addition of water, and the pH is adjusted to be basic. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the target compound, 2-(azetidin-1-yl)propan-1-amine.
Caption: Reactivity of 2-(Azetidin-1-yl)propan-1-amine.
Structural Elucidation: A Standard Protocol
The unambiguous determination of the structure of a novel compound like 2-(Azetidin-1-yl)propan-1-amine requires a combination of spectroscopic techniques.
Experimental Protocol:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O). The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity. Key signals would include those for the propyl chain and the non-equivalent protons of the azetidine ring.
-
¹³C NMR: This will show the number of unique carbon environments. Six distinct signals would be expected.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, confirming the overall structure.
-
-
Infrared (IR) Spectroscopy:
-
A sample is analyzed as a neat liquid or a thin film. The IR spectrum will show characteristic absorption bands for the N-H bonds of the primary amine (typically in the 3300-3500 cm⁻¹ region) and C-N bonds. [7]
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) mass spectrometry will be used to determine the molecular weight of the compound. A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 115.12 would be expected. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Potential Applications in Drug Discovery
Given the prevalence of the azetidine scaffold in bioactive molecules, 2-(Azetidin-1-yl)propan-1-amine represents a valuable building block for the synthesis of novel drug candidates. The primary amine serves as a versatile handle for further functionalization, allowing for its incorporation into larger molecules through amide bond formation, reductive amination, or other coupling reactions.
This molecule could be of particular interest in the development of:
-
CNS-active agents: The phenylethylamine motif, which can be seen as a substructure, is present in many CNS-active compounds. [8]* Enzyme inhibitors: The azetidine ring can act as a rigid scaffold to orient functional groups for optimal binding to an enzyme's active site. [5]* PROTACs and Molecular Glues: The primary amine can serve as a conjugation point for linking to E3 ligase recruiters or other protein-targeting moieties. [9]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-(Azetidin-1-yl)propan-1-amine is not available, general precautions for handling small, volatile amines should be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
In case of contact:
-
Skin: Wash off with soap and plenty of water. [10] * Eyes: Flush eyes with water as a precaution. [10] * Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. [10]* Storage: Keep the container tightly closed in a dry and well-ventilated place. [10]* Incompatibilities: Avoid strong oxidizing agents and strong acids. [10]
-
Conclusion
2-(Azetidin-1-yl)propan-1-amine is a promising, yet underexplored, chemical entity that combines the desirable features of the azetidine scaffold with a versatile primary amine functional group. Its inferred chemical properties, straightforward synthetic accessibility, and diverse reactivity make it an attractive building block for the creation of novel and complex molecules with potential therapeutic applications. This guide provides a foundational understanding for researchers looking to explore the chemistry and utility of this and related azetidine derivatives in their drug discovery programs.
References
- Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 6). PubMed.
- Comparative Guide to Azetidine-Sulfonyl Derivatives and Their Analogs in Drug Discovery - Benchchem. (n.d.). BenchChem.
- An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. (n.d.). ChemRxiv.
- Azetidines in Drug Discovery - PharmaBlock. (n.d.). PharmaBlock.
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Journal of the American Chemical Society - ACS Publications. (2024, December 12).
- Safety D
- SAFETY DATA SHEET - Fisher Scientific. (n.d.). Fisher Scientific.
- 2-(azetidin-1-yl)ethan-1-amine - MilliporeSigma. (n.d.). Sigma-Aldrich.
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. (n.d.). PMC.
- 3-(azetidin-1-yl)propan-1-amine | 54262-75-8 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
- Material Safety Data Sheet - Pi Chemicals. (n.d.). Pi Chemicals.
- Azetidine | C3H7N | CID 10422 - PubChem - NIH. (n.d.). PubChem.
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). RSC Publishing.
- Intramolecular Ring-opening Decomposition of Aryl Azetidines - DOI. (n.d.). DOI.
- CAS 39099-24-6: 2-methyl-N-(propan-2-yl)propan-1-amine - CymitQuimica. (n.d.). CymitQuimica.
- Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2). Advanced Journal of Chemistry.
- Azetidine: Chemical Reactivity - YouTube. (2020, November 24). YouTube.
- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)
- Branched Amine Synthesis via Aziridine or Azetidine Opening with Organotrifluoroborates by Cooperative Brønsted/Lewis Acid Catalysis: An Acid-Dependent Divergent Mechanism - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24). RSC Publishing.
- New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks - PMC. (2022, November 30). PMC.
- 3-(Azetidin-1-yl)propan-1-amine | CAS No- 54262-75-8 | Simson Pharma Limited. (n.d.). Simson Pharma Limited.
- Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. (2022, March 24).
- Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines - MDPI. (2022, April 29). MDPI.
- An In-depth Technical Guide to the Structure Elucidation of 1-Amino-3-(azepan-1-yl)propan-2 - Benchchem. (n.d.). BenchChem.
- 1-(Pyridin-2-yl)azetidin-3-amine dihydrochloride - ChemScene. (n.d.). ChemScene.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-(azetidin-1-yl)ethan-1-amine | 795299-77-3 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. peptide.com [peptide.com]
